molecular formula C7H4ClN B1357760 2-Chloro-3-ethynylpyridine CAS No. 1196156-69-0

2-Chloro-3-ethynylpyridine

Cat. No.: B1357760
CAS No.: 1196156-69-0
M. Wt: 137.56 g/mol
InChI Key: QDXBYAHLSUVKHT-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H4ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an ethynyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethynylpyridine typically involves the halogenation of 3-ethynylpyridine. One common method is the reaction of 3-ethynylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethynylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-3-ethynylpyridine, 2-thio-3-ethynylpyridine, etc.

    Addition: Formation of 2-chloro-3-(2-chloroethenyl)pyridine, 2-chloro-3-(2-bromoethenyl)pyridine, etc.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2-Chloro-3-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethynylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, pyridine derivatives are known to interact with topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, this compound can potentially exert anticancer or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethynylpyridine
  • 3-Chloro-2-ethynylpyridine
  • 2-Bromo-3-ethynylpyridine
  • 2-Chloro-3-ethynylquinoline

Uniqueness

This compound is unique due to the specific positioning of the chlorine and ethynyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the ethynyl group allows for specific addition reactions that are not possible with other halogenated pyridines .

Properties

IUPAC Name

2-chloro-3-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXBYAHLSUVKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603824
Record name 2-Chloro-3-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-69-0
Record name 2-Chloro-3-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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